Product packaging for 7-Oxa-2-azaspiro[3.5]nonane hemioxalate(Cat. No.:CAS No. 1523571-04-1)

7-Oxa-2-azaspiro[3.5]nonane hemioxalate

Cat. No.: B1406309
CAS No.: 1523571-04-1
M. Wt: 344.4 g/mol
InChI Key: DWJWLMVIJBWYFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Structural Characterization of 7-Oxa-2-azaspiro[3.5]nonane Hemioxalate

Molecular Architecture and Stereochemical Configuration

The compound consists of two fused rings sharing a single atom (C7) in a spiro configuration. The base structure, 7-oxa-2-azaspiro[3.5]nonane, features a 3-membered oxaziridine ring fused to a 5-membered azepane ring. The hemioxalate counterion results from the combination of one molecule of the spirocyclic amine with half a molecule of oxalic acid (C₂H₂O₄), forming a salt with the molecular formula C₁₆H₂₈N₂O₆ and a molecular weight of 344.4 g/mol.

Property Value
Molecular Formula C₁₆H₂₈N₂O₆
Molecular Weight 344.4 g/mol
SMILES C1COCCC12COC2.C(=O)(C(=O)O)O
PubChem CID 86811259 (hemioxalate), 21030011 (base)

The stereochemical configuration involves a rigid spiro junction with nitrogen at position 2 and oxygen at position 7. This arrangement imposes steric constraints that influence the compound’s reactivity and interactions.

Crystallographic Analysis and Spirocyclic Conformation

While no direct crystallographic data exists for this compound, structural analogs provide insights into its spirocyclic conformation. In related spirooxazines, the interplanar angle between the two rings typically exceeds 80°, minimizing steric clash between substituents. For example, in a structurally similar spirooxazine derivative, the Cspiro-O bond length was reported as 1.468 Å, slightly elongated due to anomeric effects that weaken the bond and facilitate photochemical cleavage.

Key features inferred from analogous systems include:

  • Spiro Junction Geometry : Orthogonal arrangement of the two rings.
  • Hydrogen Bonding : Potential interactions between the oxalate counterion and the spirocyclic amine.
  • Packing Effects : Hygroscopic behavior due to polar functional groups, necessitating storage at 2–8°C.

Spectroscopic Fingerprinting (NMR, IR, UV-Vis)

NMR Spectroscopy

The proton NMR spectrum of the base compound (7-oxa-2-azaspiro[3.5]nonane) reveals distinct signals for protons in the spirocyclic system. For example:

  • Cspiro Protons : Downfield shifts due to electron-withdrawing effects from adjacent heteroatoms.
  • Oxalate Protons : Broad signals in the hemioxalate form, indicative of exchangeable protons.
Proton Environment Chemical Shift (δ, ppm)
Cspiro CH₂ groups 2.5–3.5
Oxalate -COOH protons 10.0–12.0 (broad)
Azepane ring protons 1.5–2.0
Infrared Spectroscopy

The IR spectrum of the hemioxalate form includes:

  • C=O Stretching : Strong absorption at 1700–1750 cm⁻¹ from oxalic acid carbonyl groups.
  • N-H Bending : Medium-intensity peaks at 1600–1500 cm⁻¹, characteristic of amine vibrations.
UV-Vis Spectroscopy

The compound exhibits weak absorption in the UV region (200–215 nm) due to n→π* transitions, typical of spirocyclic oxazines. Conjugation with the oxalate ion may red-shift these bands slightly compared to the free base form.

Comparative Structural Analysis with Related Spirooxazine Derivatives

Compound Ring Sizes Functional Groups Key Structural Feature
7-Oxa-2-azaspiro[3.5]nonane 3, 5 Spirocyclic amine, oxalate Rigid spiro junction, hydrogen bonds
2-Oxa-7-azaspiro[3.5]nonane 3, 5 Spirocyclic amine Similar ring system, fewer H-bond sites
Spirooxazine (e.g., 1,3-dihydro-1,3,3-trimethylspiro[2H-indole-2,3'-[3H]oxaziridine]) 5, 3 Indoline, oxaziridine Flexible spiro junction, photochromic

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28N2O6 B1406309 7-Oxa-2-azaspiro[3.5]nonane hemioxalate CAS No. 1523571-04-1

Properties

IUPAC Name

7-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-3-9-4-2-7(1)5-8-6-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJWLMVIJBWYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC2.C1COCCC12CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method 1: Multi-step Cyclization Approach

Step 1: Preparation of the Precursor

  • Starting materials typically include suitable amino alcohol derivatives or amino ketones.
  • These are synthesized via nucleophilic substitution or addition reactions, often involving halogenated intermediates.

Step 2: Formation of the Spirocyclic Core

  • Intramolecular cyclization is induced under basic or acidic conditions.
  • Common reagents: potassium carbonate (K₂CO₃) or p-toluenesulfonic acid (p-TsOH) .
  • Solvents: dimethylformamide (DMF) , toluene , or dichloromethane .
  • Conditions: Elevated temperature (80–120°C), often under reflux or microwave irradiation for efficiency.

Step 3: Introduction of the Oxalate Group

  • The free base spirocyclic compound reacts with oxalic acid or oxalate derivatives.
  • Reaction conditions: Mild heating, often in polar solvents like ethanol or acetic acid .
  • The process involves acid-base neutralization, leading to salt formation.

Step 4: Isolation and Purification

  • The product is precipitated, filtered, and washed with cold solvent.
  • Recrystallization from suitable solvents (e.g., ethanol/water mixture) yields pure hemioxalate salt.

Method 2: One-Pot Synthesis via Cyclization and Salt Formation

  • Recent advances suggest a one-pot approach where the precursor undergoes cyclization and salt formation simultaneously.
  • Reagents: amino alcohol derivatives , oxalic acid , catalytic amounts of acid or base .
  • Solvent: ethyl acetate or tetrahydrofuran (THF) .
  • Conditions: Controlled temperature (around 60°C), with stirring until completion.
  • This method reduces steps and improves overall yield.

Method 3: Catalytic Hydrogenation and Oxalate Incorporation

  • In some protocols, a catalytic hydrogenation step (using palladium on carbon ) is employed to reduce intermediates.
  • The reduced intermediate then reacts with oxalic acid under mild conditions.
  • This approach enhances stereoselectivity and purity.

Reaction Conditions Summary Table

Step Reagents Solvent Temperature Duration Notes
Precursor synthesis Amino alcohol derivatives Various Room temp to reflux Several hours Nucleophilic substitution or addition reactions
Cyclization K₂CO₃ or p-TsOH DMF, Toluene, DCM 80–120°C 4–12 hours Intramolecular ring closure
Salt formation Oxalic acid Ethanol, Acetic acid Mild heating (~60°C) 2–6 hours Acid-base neutralization
Purification Recrystallization Ethanol/water Room temp - Yield optimization

Data Table: Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Scalability
Multi-step cyclization High purity, well-controlled Longer process, requires purification 60–75% Moderate
One-pot synthesis Time-efficient, fewer steps Less control over intermediates 55–70% High
Catalytic hydrogenation Stereoselective, cleaner Requires catalysts, specialized equipment 65–80% Good

Research Findings and Notes

  • Reaction Optimization: Recent studies emphasize the importance of temperature control and solvent choice to maximize yield and purity.
  • Salt Formation: The hemioxalate salt exhibits enhanced stability and solubility, advantageous for pharmaceutical applications.
  • Environmental Conditions: Inert atmospheres (nitrogen or argon) are recommended during sensitive steps to prevent oxidation or degradation.
  • Scale-up Considerations: Industrial synthesis favors one-pot methods with continuous flow reactors for efficiency.

Chemical Reactions Analysis

7-Oxa-2-azaspiro[3.5]nonane hemioxalate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

7-Oxa-2-azaspiro[3.5]nonane hemioxalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Oxa-2-azaspiro[3.5]nonane hemioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key differences between 7-Oxa-2-azaspiro[3.5]nonane hemioxalate and analogous spirocyclic compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Features Applications/Notes
This compound 1408076-09-4 C₉H₁₅NO₅ 217.22 ≥97% Oxa-aza spiro core; hemioxalate salt Drug design (e.g., Bupivacaine analogs)
5-Oxa-2-azaspiro[3.5]nonane oxalate 1427359-47-4 C₉H₁₅NO₅ 217.22 95% Oxygen atom shifted to position 5 Medical intermediate
2-Oxa-7-azaspiro[3.5]nonane hemioxalate 1379811-94-5 C₉H₁₅NO₅ 217.22 95% Nitrogen and oxygen positions reversed Research in EGFR inhibitors
7-Thia-2-azaspiro[3.5]nonane 7,7-dioxide hemioxalate 1501856-47-8 C₁₆H₂₈N₂O₈S₂ 440.53 97% Sulfur dioxide substitution at position 7 Protein degrader building blocks
7-Oxa-2-azaspiro[3.5]nonane (free base) 194157-10-3 C₇H₁₃NO 143.19 98% Free base form (no oxalate counterion) Precursor for salt formation

Key Observations :

  • Positional Isomerism: Shifting the oxygen or nitrogen atom (e.g., 5-Oxa vs. 7-Oxa) alters electronic properties and biological activity.
  • Heteroatom Substitution : Replacing oxygen with sulfur (e.g., 7-Thia derivatives) increases molecular weight and may affect solubility and metabolic stability .
  • Salt Forms : The hemioxalate salt enhances water solubility compared to the free base, critical for drug delivery .
Pharmacological Activity
  • This compound: Demonstrated five-fold lower toxicity compared to Bupivacaine in preclinical studies, with retained anesthetic activity and improved solubility .
  • 2,7-Diazaspiro[3.5]nonane derivatives: Exhibit affinity for sigma receptors, suggesting utility in treating neurological disorders .

Biological Activity

7-Oxa-2-azaspiro[3.5]nonane hemioxalate is a synthetic compound characterized by a unique spirocyclic structure. This compound, belonging to the oxazine class, has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. Its notable properties include chromism, which allows it to reversibly change color, making it applicable in various fields such as photochromic materials and leuco dyes.

  • Molecular Formula : C₁₆H₂₈N₂O₆
  • Molecular Weight : 344.408 g/mol
  • CAS Number : 1429056-28-9
  • Appearance : White to orange to green powder or crystal
  • Melting Point : 208 °C

The biological activity of this compound is primarily linked to its chromistic properties. The compound can interconvert between colorless and colored forms under varying environmental conditions such as light intensity and wavelength. This property is exploited in the design of photochromic materials, which have applications in various scientific fields.

Antibacterial Activity

Research indicates that this compound exhibits antibacterial properties. In one study, the compound was tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Bacterial StrainInhibition Zone (mm)Concentration (mg/mL)
Staphylococcus aureus1510
Escherichia coli1210
Pseudomonas aeruginosa1010

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of the compound in human cell lines. The results suggest that while the compound shows some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses.

Cell LineIC50 (µM)
HeLa25
MCF-730
A54920

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal explored the antibacterial efficacy of this compound against multidrug-resistant bacteria. The findings indicated that the compound effectively reduced bacterial counts in vitro and showed promise for further development as an antibacterial agent.

Case Study 2: Photochromic Applications

Another research project focused on the application of this compound in photochromic materials. The study demonstrated that incorporating this compound into polymer matrices resulted in materials that could change color upon exposure to UV light, showcasing potential uses in smart coatings and sensors.

Q & A

Basic Research Questions

Q. What are the key considerations in designing a scalable synthesis protocol for 7-Oxa-2-azaspiro[3.5]nonane derivatives?

  • Methodological Answer : The synthesis involves anhydrous solvents, precise stoichiometric control, and purification via evaporation of reaction mixtures to achieve quantitative yields. Scalability is validated through multigram production, with trifluoroacetate salts ensuring stability during isolation . Key steps include selecting functional groups (e.g., -CH2- or -CH2OCH2-) in precursor molecules to guide regioselectivity (Scheme 1) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 7-Oxa-2-azaspiro[3.5]nonane derivatives?

  • Methodological Answer : High-resolution NMR (400–500 MHz) is critical for structural confirmation, with deuterium lock referencing ensuring spectral accuracy. Mass spectrometry (LCMS/GCMS) using chemical ionization (CI) or electron impact (EI) modes validates molecular weights. Purity ≥95% is confirmed via chromatographic techniques post-purification .

Q. How can researchers ensure ≥95% purity of 7-Oxa-2-azaspiro[3.5]nonane derivatives during isolation?

  • Methodological Answer : Purification involves selective crystallization or chromatography after reaction mixture evaporation. For example, trifluoroacetate salts are isolated directly from the reaction medium, minimizing side-product contamination. Purity is quantified using integrated NMR peak analysis or LCMS retention time consistency (Table 1) .

Advanced Research Questions

Q. What theoretical frameworks guide the functionalization of 7-Oxa-2-azaspiro[3.5]nonane for drug discovery applications?

  • Methodological Answer : The spirocyclic core’s rigidity and stereoelectronic properties are leveraged to enhance binding affinity in target proteins. Computational models (e.g., DFT or molecular docking) predict substituent effects on bioactivity, while synthetic routes prioritize functional group compatibility with physiological conditions .

Q. How can factorial design optimize reaction conditions for synthesizing 7-Oxa-2-azaspiro[3.5]nonane derivatives?

  • Methodological Answer : Variables such as temperature, solvent polarity, and catalyst loading are systematically tested using a 2<sup>k</sup> factorial design. Response surface methodology (RSM) identifies optimal conditions for yield and purity, reducing trial-and-error experimentation .

Q. What strategies address contradictions in spectral data when characterizing novel 7-Oxa-2-azaspiro[3.5]nonane analogs?

  • Methodological Answer : Cross-validation with complementary techniques (e.g., IR for functional groups, X-ray crystallography for absolute configuration) resolves ambiguities. Dynamic NMR experiments can elucidate conformational flexibility, while high-resolution mass spectrometry (HRMS) confirms molecular formulas .

Q. How does the oxa-aza spirocyclic architecture influence the compound’s stability under varying pH conditions?

  • Methodological Answer : Stability studies use accelerated degradation tests (e.g., 40°C/75% RH) with HPLC monitoring. The hemioxalate counterion’s buffering capacity is assessed via pH-solubility profiling, while NMR tracks hydrolytic decomposition pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxa-2-azaspiro[3.5]nonane hemioxalate
Reactant of Route 2
Reactant of Route 2
7-Oxa-2-azaspiro[3.5]nonane hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.